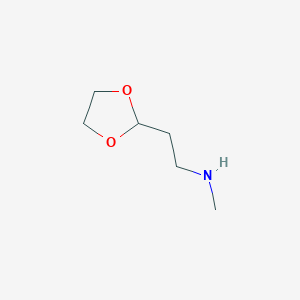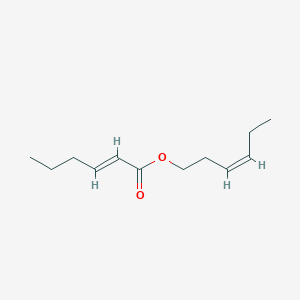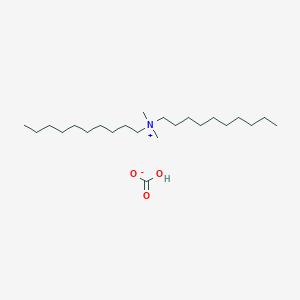![molecular formula C21H30N4O7 B137199 [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate CAS No. 137057-62-6](/img/structure/B137199.png)
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate involves the binding of the compound to specific receptors in the target tissue, leading to the activation of various signaling pathways. This, in turn, leads to the desired physiological or biochemical effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application. For example, in drug delivery, the compound can enhance the bioavailability and efficacy of the drug by targeting specific tissues and crossing the blood-brain barrier.
Advantages and Limitations for Lab Experiments
The advantages of using [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate in lab experiments include its ability to target specific tissues, cross the blood-brain barrier, and enhance the bioavailability and efficacy of drugs. However, the limitations include the need for further research to fully understand the compound's mechanism of action and potential side effects.
Future Directions
For research on [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate include exploring its potential applications in various fields such as cancer treatment, gene therapy, and imaging. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects, as well as to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate involves the reaction of 2,2-dimethylpropanoic acid with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with 6-methoxypurin-9-ol in the presence of a base such as sodium carbonate to obtain the final compound.
Scientific Research Applications
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of drug delivery, where the compound can be used as a carrier for various drugs due to its ability to cross the blood-brain barrier and target specific tissues.
properties
CAS RN |
137057-62-6 |
|---|---|
Molecular Formula |
C21H30N4O7 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30N4O7/c1-20(2,3)18(27)31-13-11(8-26)30-17(14(13)32-19(28)21(4,5)6)25-10-24-12-15(25)22-9-23-16(12)29-7/h9-11,13-14,17,26H,8H2,1-7H3/t11-,13-,14+,17-/m1/s1 |
InChI Key |
BZRRRMWVMCDLRU-MBMVNNNZSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@@H]1[C@H](O[C@H]([C@H]1OC(=O)C(C)(C)C)N2C=NC3=C2N=CN=C3OC)CO |
SMILES |
CC(C)(C)C(=O)OC1C(OC(C1OC(=O)C(C)(C)C)N2C=NC3=C2N=CN=C3OC)CO |
Canonical SMILES |
CC(C)(C)C(=O)OC1C(OC(C1OC(=O)C(C)(C)C)N2C=NC3=C2N=CN=C3OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



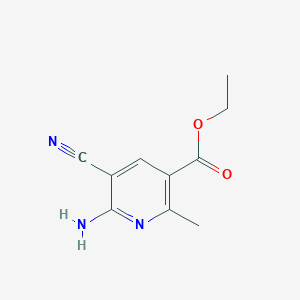

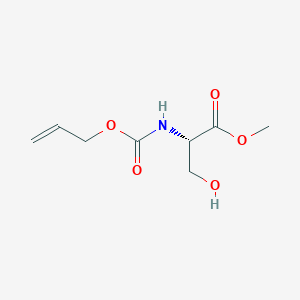
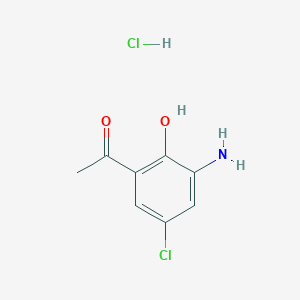
![3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B137126.png)

